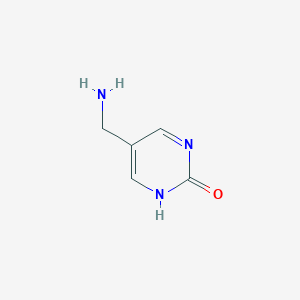
Urea, N'-arabinosyl-N-methyl-N-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea is a nitrosourea derivative with potential antineoplastic activity. This compound is known for its ability to cross the blood-brain barrier, making it a valuable agent in the treatment of brain tumors. It is a part of the larger family of nitrosoureas, which are extensively studied for their antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea involves the reaction of L-arabinose with methyl isocyanate and nitrous acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The resulting intermediate is then treated with nitrous acid to form N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea .
L-arabinose: is reacted with in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea follows a similar synthetic route but on a larger scale. The process involves:
Batch reactors: for the initial reaction between L-arabinose and methyl isocyanate.
Continuous flow reactors: for the subsequent nitrosation step.
Purification: steps, including crystallization and filtration, to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives and other oxidation products.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted nitrosourea derivatives.
Aplicaciones Científicas De Investigación
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosourea chemistry.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored for its potential as an antineoplastic agent, particularly in the treatment of brain tumors.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea involves:
Alkylation: The compound alkylates DNA, leading to the formation of cross-links and strand breaks.
Carbamoylation: It also carbamoylates proteins, affecting their function and leading to cell death.
Molecular Targets: The primary targets are DNA and proteins involved in cell division and repair.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy.
N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea: Another nitrosourea with antitumor activity.
Streptozotocin: A naturally occurring nitrosourea used in the treatment of pancreatic cancer.
Uniqueness
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea is unique due to its ability to cross the blood-brain barrier and its specific molecular structure, which provides distinct antitumor properties compared to other nitrosoureas .
Propiedades
Fórmula molecular |
C7H13N3O6 |
|---|---|
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
1-methyl-1-nitroso-3-(3,4,5-trihydroxyoxan-2-yl)urea |
InChI |
InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14) |
Clave InChI |
BADMGRJDJPQBLS-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)




![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)
![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14088670.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14088674.png)
![N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14088677.png)


![methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate](/img/structure/B14088696.png)
